Methocarbamol
Overview
Description
Methocarbamol is a centrally acting muscle relaxant used to treat acute, painful musculoskeletal conditions. It was developed in the 1950s and is commonly used in combination with rest, physical therapy, and other treatments to alleviate discomfort associated with muscle spasms . This compound is available in both oral and injectable forms and is known for its relatively rapid onset of action .
Mechanism of Action
Target of Action
Methocarbamol is a centrally acting muscle relaxant .
Mode of Action
This compound’s mode of action is thought to be dependent on its CNS depressant activity . It has been shown to block spinal polysynaptic reflexes, decrease nerve transmission in spinal and supraspinal polysynaptic pathways, and prolong the refractory period of muscle cells .
Biochemical Pathways
It is suggested that this compound may work by altering nerve signals in the brain and spinal cord that usually turn on your muscles .
Pharmacokinetics
This compound is rapidly and almost completely absorbed following oral administration . The mean plasma elimination half-life ranges between 1 and 2 hours, and the plasma protein binding ranges between 46% and 50% . The plasma clearance of this compound ranges between 0.20 and 0.80 L/h/kg in healthy individuals . These properties influence the bioavailability of this compound and its therapeutic effects.
Result of Action
The primary result of this compound’s action is the relief of discomfort associated with acute, painful musculoskeletal conditions . By acting as a CNS depressant and muscle relaxant, this compound helps to alleviate muscle spasms and associated pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and individual metabolic differences can all impact the effectiveness of this compound . .
Biochemical Analysis
Biochemical Properties
Methocarbamol’s role in biochemical reactions is primarily as a CNS depressant. It does not have a direct effect on the contractile mechanism of striated muscle, nerve fibers, or the motor endplate .
Cellular Effects
This compound works by slowing activity in the nervous system, allowing the body to relax . It has been shown to block spinal polysynaptic reflexes, decrease nerve transmission in spinal and supraspinal polysynaptic pathways, and prolong the refractory period of muscle cells .
Molecular Mechanism
The mechanism of action of this compound is thought to be dependent on its CNS depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .
Temporal Effects in Laboratory Settings
The effects of this compound begin within half an hour of administration . The effects only last for about 8 hours in small animals, which is why it is often given three times per day .
Dosage Effects in Animal Models
In dogs, cats, and horses, this compound is indicated as adjunct therapy for acute inflammatory and traumatic conditions of skeletal muscle and to reduce muscle spasms . Overdose can cause sedation, weakness, and dizziness .
Metabolic Pathways
This compound is metabolized in the liver via dealkylation and hydroxylation followed by conjugation to form glucuronides and sulfates . The clearance of this compound is significantly impaired in patients with renal and hepatic disease .
Transport and Distribution
It is known that this compound is a CNS depressant, and it likely works in the brain to relax the nerves that usually turn on your muscles .
Subcellular Localization
As a CNS depressant, it is likely that this compound primarily acts in the brain and spinal cord
Preparation Methods
Synthetic Routes and Reaction Conditions
Methocarbamol can be synthesized through the reaction of 2,3-epoxypropyl-2-methoxyphenyl ether with carbon dioxide under specific conditions. The reaction is carried out in an inert solvent at a pressure of 4000-10,000 hPa of carbon dioxide and a temperature between 110 and 160 degrees Celsius. The intermediate product, 4-(o-methoxyphenoxy)-methyl-2-oxo-dioxolone, is then reacted with ammonia to yield this compound .
Industrial Production Methods
The industrial production of this compound involves the reaction of guaiacol with 3-chloro-1,2-propanediol, followed by the substitution of the hydroxyl group with chlorine using phosgene. The resulting chlorinated derivative is then reacted with ammonia to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Methocarbamol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various degradation products.
Reduction: Reduction reactions involving this compound are less common but can occur under certain conditions.
Substitution: This compound can undergo substitution reactions, particularly involving the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like phosgene and ammonia are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various degradation products and intermediates, such as guaiacol and its derivatives .
Scientific Research Applications
Methocarbamol has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Cyclobenzaprine: Another muscle relaxant used for similar indications.
Tizanidine: Used to relieve muscle spasms but has a shorter duration of action and can cause significant sedation.
Uniqueness
Methocarbamol is unique in its relatively rapid onset of action and lower sedative effects compared to other muscle relaxants like cyclobenzaprine and tizanidine . It is also available in both oral and injectable forms, providing flexibility in administration .
Properties
IUPAC Name |
[2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023286 | |
Record name | Methocarbamol | |
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Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methocarbamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |
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Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4), 2.5g/100mL, Sol in alcohol, propylene glycol, In water, 7.20X10+3 mg/L at 25 °C, 4.21e+00 g/L | |
Record name | SID855587 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Methocarbamol | |
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Record name | METHOCARBAMOL | |
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Record name | Methocarbamol | |
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Mechanism of Action |
The mechanism of action of methocarbamol is thought to be dependant on its central nervous system depressant activity. This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells. Methocarbamol has been found to have no effect on contraction of muscle fibres, motor end plates, or nerve fibres., Precise mechanism of action has not been determined. These agents act in the central nervous system (CNS) rather than directly on skeletal muscle. Several of these medications have been shown to depress polysynaptic reflexes preferentially. The muscle relaxant effects of most of these agents may be related to their CNS depressant (sedative) effects. /Skeletal Muscle Relaxants/ | |
Record name | Methocarbamol | |
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Color/Form |
Crystals from benzene | |
CAS No. |
532-03-6 | |
Record name | Methocarbamol | |
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Record name | METHOCARBAMOL | |
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Record name | Methocarbamol | |
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Melting Point |
92-94 °C, 93 °C | |
Record name | Methocarbamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00423 | |
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Record name | Methocarbamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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